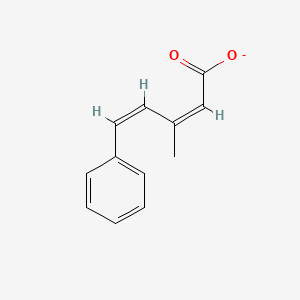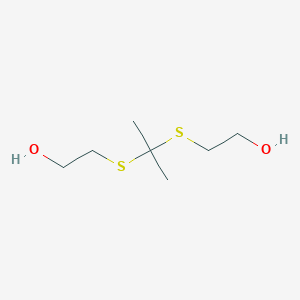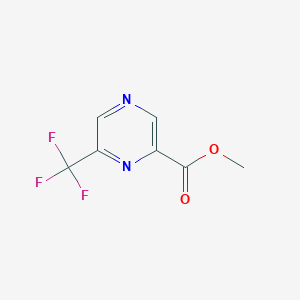
Methyl (2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate is a complex organic compound featuring an oxazolidine ring with various substituents, including a tert-butyl group, a formyl group, and a methyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate typically involves the formation of the oxazolidine ring followed by the introduction of the tert-butyl, formyl, and methyl ester groups. One common approach is to start with a suitable amino alcohol, which undergoes cyclization to form the oxazolidine ring. Subsequent reactions introduce the tert-butyl group via tert-butylation, the formyl group through formylation, and the methyl ester group through esterification .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
Methyl (2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted oxazolidine derivatives.
科学的研究の応用
Methyl (2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl (2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The oxazolidine ring and its substituents can form specific interactions with active sites, influencing the compound’s biological activity. The tert-butyl group may enhance the compound’s stability and solubility, while the formyl and methyl ester groups can participate in various chemical reactions, modulating the compound’s overall activity .
類似化合物との比較
Similar Compounds
Methyl (2R,4S)-2-(tert-Butyl)-3-hydroxy-4-methyloxazolidine-4-carboxylate: Similar structure but with a hydroxyl group instead of a formyl group.
Methyl (2R,4S)-2-(tert-Butyl)-3-oxo-4-methyloxazolidine-4-carboxylate: Similar structure but with a keto group instead of a formyl group.
Uniqueness
Methyl (2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for further chemical modifications. The combination of the tert-butyl group and the oxazolidine ring also contributes to its unique chemical and biological properties .
特性
分子式 |
C11H19NO4 |
|---|---|
分子量 |
229.27 g/mol |
IUPAC名 |
methyl (2R,4S)-2-tert-butyl-3-formyl-4-methyl-1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)8-12(7-13)11(4,6-16-8)9(14)15-5/h7-8H,6H2,1-5H3/t8-,11+/m1/s1 |
InChIキー |
SNPYDWPCNSAEOQ-KCJUWKMLSA-N |
異性体SMILES |
C[C@]1(CO[C@@H](N1C=O)C(C)(C)C)C(=O)OC |
正規SMILES |
CC1(COC(N1C=O)C(C)(C)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2E)-2-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11715792.png)
![4-{2-[(Quinolin-2-yl)methylidene]hydrazin-1-yl}benzoic acid](/img/structure/B11715795.png)

![Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-6-Carboxylate](/img/structure/B11715811.png)
![N'-[(E)-(2,3,4-trihydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11715817.png)


![[3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B11715846.png)
![(E)-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715847.png)
![2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide](/img/structure/B11715856.png)
![Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B11715860.png)

